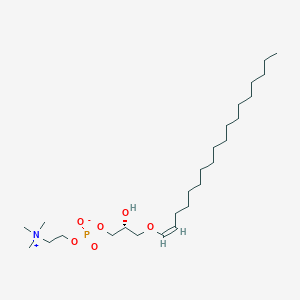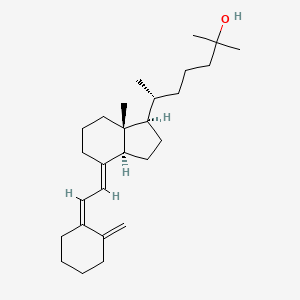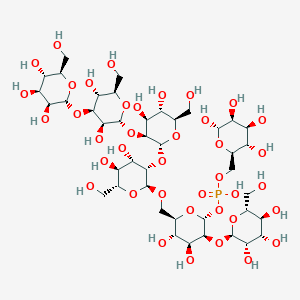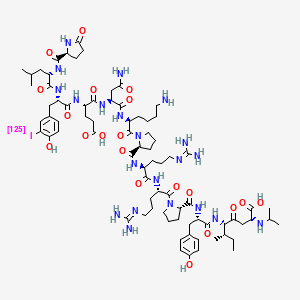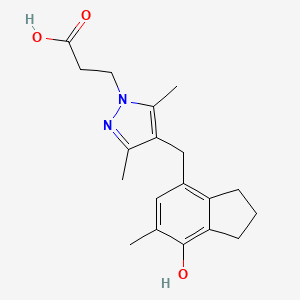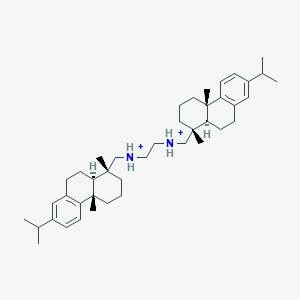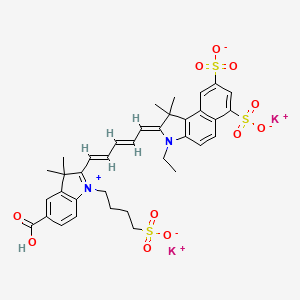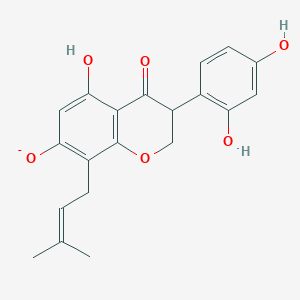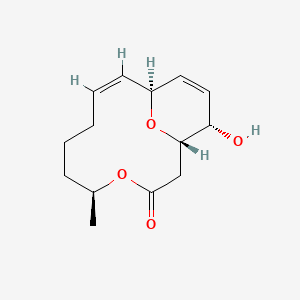
Aspergillide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillide C is a macrolide that is 4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one substituted by a hydroxy group at position 14 and a methyl group at position 5 (the 1S,5S,9E,11R,14S stereoisomer). It is isolated from the marine-derived fungus Aspergillus ostianus and exhibits cytotoxic activity against mouse lymphocytic leukemia cells (L1210). It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a bridged compound, a cyclic ether, a macrolide and a secondary alcohol.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Enantioselective Synthesis : Aspergillide C, a cytotoxic 14-membered macrolide, was first synthesized enantioselectively from a chiral glycidol derivative. This synthesis involved a 12-step sequence and was significant for producing this complex molecule with specific stereochemistry (Nagasawa & Kuwahara, 2009).
- Total Synthesis and Anticancer Activity : Another study on the total synthesis of this compound highlighted its notable anticancer activity against mouse lymphocytic leukemia cells. This synthesis provided insights into the molecule's structure and potential for structural modifications (Panarese & Waters, 2013).
- Dihydropyran-Containing Macrolide Synthesis : A study achieved the total synthesis of this compound employing a diastereoselective intramolecular oxy-Michael reaction. This approach was crucial in constructing the macrolide's structure (Kobayashi et al., 2011).
Biotechnological Potential
- Heterologous Expression in Aspergillus : Research on developing Aspergillus as a host for heterologous expression explores its potential for producing small molecules, including secondary metabolites like this compound. This work is foundational for biotechnological applications involving Aspergillus (Lubertozzi & Keasling, 2009).
Natural Product Isolation and Characterization
- Isolation of New Macrolides : A study in 2008 isolated new 14-membered macrolides, including aspergillides A, B, and C, from Aspergillus ostianus. These compounds showed cytotoxic activity against leukemia cells, underscoring their potential in drug discovery (Kito et al., 2008).
Additional Insights
- Aspergillus Genome Database : The Aspergillus Genome Database provides extensive information on Aspergillus species, including those producing this compound. This database is a valuable resource for understanding the genetics and molecular biology of these fungi (Arnaud et al., 2009).
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one |
InChI |
InChI=1S/C14H20O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6-8,10-13,15H,2-3,5,9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
LXBFWPWKVZPNRA-NPZYAQMBSA-N |
SMILES isomérique |
C[C@H]1CCC/C=C/[C@H]2C=C[C@@H]([C@@H](O2)CC(=O)O1)O |
SMILES canonique |
CC1CCCC=CC2C=CC(C(O2)CC(=O)O1)O |
Synonymes |
aspergillide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




